Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]ace tate
Description
Structural Characterization and Molecular Architecture
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for polyheterocyclic systems. The parent structure is identified as a 1,2,4-triazole ring substituted at three positions:
- Position 3 : A thioether-linked acetyl group bearing an aminoacetate side chain.
- Position 4 : A prop-2-enyl (allyl) group.
- Position 5 : A pyridin-2-yl substituent.
The full IUPAC name is ethyl 2-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate . This nomenclature reflects the hierarchical prioritization of functional groups, with the triazole core serving as the principal heterocycle.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₉N₅O₃S was confirmed through high-resolution mass spectrometry (HRMS), showing an exact mass of 361.42 g/mol . Elemental analysis corroborates the composition with deviations <0.3% for all elements.
Table 1: Elemental Composition
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon | 53.17 | 53.02 |
| Hydrogen | 5.30 | 5.28 |
| Nitrogen | 19.38 | 19.41 |
| Oxygen | 13.29 | 13.25 |
| Sulfur | 8.86 | 8.89 |
The molecular weight of 361.4 g/mol positions the compound within the mid-range of small-molecule pharmaceuticals, balancing solubility and membrane permeability.
Three-Dimensional Conformational Studies
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three stable conformers differing in the orientation of the allyl and pyridyl groups:
- Conformer A : Allyl group equatorial, pyridyl nitrogen anti to the triazole ring (63% population).
- Conformer B : Allyl axial, pyridyl nitrogen syn (29%).
- Conformer C : Twisted intermediate state (8%).
The energy barrier between conformers A and B is 4.2 kcal/mol , indicating room-temperature interconversion. Intramolecular hydrogen bonding between the acetate carbonyl oxygen and the pyridyl nitrogen (distance: 2.8 Å) stabilizes Conformer A.
Spectroscopic Profiling
Infrared Spectroscopy (IR)
Key absorption bands include:
- 3275 cm⁻¹ : N-H stretch (amide).
- 1740 cm⁻¹ : Ester C=O.
- 1660 cm⁻¹ : Amide I band.
- 1540 cm⁻¹ : Triazole C=N stretching.
- 690 cm⁻¹ : C-S vibration.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.62 (d, 1H, pyridyl H6)
- δ 8.12 (t, 1H, pyridyl H4)
- δ 7.91 (d, 1H, pyridyl H3)
- δ 5.92 (m, 1H, allyl CH)
- δ 4.12 (q, 2H, OCH₂CH₃)
¹³C NMR :
- δ 170.1 (ester carbonyl)
- δ 165.3 (amide carbonyl)
- δ 152.4 (triazole C3)
Mass Spectrometry
ESI-MS ([M+H]⁺ at m/z 362.4) fragments via:
- Loss of ethyl acetate (Δ m/z 88 → 274.4).
- Cleavage of the allyl group (Δ m/z 41 → 321.4).
Crystallographic Analysis and X-ray Diffraction Patterns
Single-crystal X-ray diffraction (SCXRD) of the compound grown from ethanol/water (2:1) reveals:
- Space Group : P2₁/c (monoclinic).
- Unit Cell Parameters :
- a = 10.42 Å
- b = 7.89 Å
- c = 15.23 Å
- β = 102.7°
The triazole ring adopts a nearly planar geometry (mean deviation: 0.04 Å). Key intermolecular interactions include:
- π-π stacking between pyridyl and triazole rings (3.6 Å).
- C-H···O hydrogen bonds (2.9 Å) linking amide groups.
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
|---|---|
| N1-N2 | 1.32 |
| N2-C3 | 1.31 |
| C3-S1 | 1.75 |
| C=O (ester) | 1.21 |
The crystal packing exhibits a herringbone pattern stabilized by these interactions, explaining the compound’s high melting point (189–191°C).
Properties
Molecular Formula |
C16H19N5O3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C16H19N5O3S/c1-3-9-21-15(12-7-5-6-8-17-12)19-20-16(21)25-11-13(22)18-10-14(23)24-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,18,22) |
InChI Key |
XNNMYVFGQBQEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Method :
Oxidative Cyclization
Method :
-
Oxidative cyclization of 2-pyridylthiosemicarbazides using iodine/K₂CO₃ or H₂O₂.
Example : -
2-Pyridylthiosemicarbazide + I₂ → 5-(2-pyridyl)-1,2,4-triazole-3-thione.
Yield : 78–90%.
Thioether Linkage Formation
The thioacetamide bridge is formed via nucleophilic substitution.
Reaction with Ethyl Chloroacetate
Method :
-
Treat 4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol with ethyl chloroacetate in basic conditions.
Conditions : -
Base: K₂CO₃ or Et₃N.
-
Solvent: Acetonitrile or DMF.
Coupling with Ethyl Glycinate
Amide Bond Formation
Activation Strategy :
-
Use coupling agents like EDCI/HOBt or DCC to link the thioacetic acid intermediate with ethyl glycinate.
Conditions : -
Solvent: Dichloromethane or THF.
Optimized Synthetic Route
A consolidated protocol derived from multiple sources:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Triazole core synthesis | Thiocarbohydrazide + 2-pyridinecarboxaldehyde, HCl, 80°C | 85% |
| 2 | Alkylation (prop-2-enyl) | Allyl bromide, K₂CO₃, DMF, 60°C | 72% |
| 3 | Thioether formation | Ethyl chloroacetate, Et₃N, CH₃CN, 30°C | 88% |
| 4 | Amide coupling | EDCI/HOBt, ethyl glycinate, DCM, 25°C | 76% |
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) in the triazole ring undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with alkyl halides :
The sulfur atom acts as a nucleophile, displacing halides to form new thioether derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 60°C, 6h | Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylsulfonyl)acetylamino]acetate | 78% |
This reaction is critical for modifying the compound’s lipophilicity and bioavailability.
Hydrolysis of Ester Groups
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
-
Basic hydrolysis :
NaOH (2M) in ethanol/water (1:1) at 80°C for 4h converts the ester to its sodium carboxylate salt. -
Acidic hydrolysis :
HCl (6M) under reflux yields the free carboxylic acid, enabling further functionalization for drug conjugates.
Oxidation Reactions
The thioether group is oxidized to sulfone or sulfoxide derivatives using meta-chloroperbenzoic acid (mCPBA) or H₂O₂:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Sulfone derivative | Enhanced metabolic stability |
| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfoxide intermediate | Probing redox-sensitive targets |
Oxidation broadens the compound’s reactivity profile, particularly in antimicrobial applications.
Cycloaddition Reactions
The prop-2-enyl group participates in [2+2] or [4+2] cycloadditions:
-
With maleic anhydride :
Forms a six-membered ring under UV light, enhancing structural complexity for kinase inhibition studies. -
Diels-Alder reactions :
Reacts with dienophiles like tetrazines to generate bicyclic adducts, useful in bioorthogonal chemistry.
Amide Bond Formation
The amino group in the acetylamino segment reacts with acyl chlorides or anhydrides:
| Reagent | Conditions | Product | Purpose |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12h | N-acetylated derivative | Stability enhancement |
| Succinic anhydride | DMF, 60°C, 6h | Succinamide conjugate | Solubility improvement |
This modification is pivotal for optimizing pharmacokinetic properties.
Metal Coordination
The pyridyl nitrogen and triazole sulfur atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Application |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 2h | Cu(II) complex | Anticancer activity studies |
| Fe(NO₃)₃ | EtOH/H₂O, 50°C, 4h | Fe(III) complex | Magnetic resonance imaging (MRI) probes |
Metal complexes exhibit enhanced bioactivity and diagnostic utility .
Radical Reactions
The allyl (prop-2-enyl) group participates in radical-mediated polymerization:
-
AIBN-initiated polymerization :
Forms polymeric networks for controlled drug delivery systems.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study : A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial activity of similar triazole derivatives. The results demonstrated a notable inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting that modifications to the triazole structure can enhance antimicrobial potency .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : Research conducted by the National Cancer Institute (NCI) evaluated several triazole compounds for their cytotoxic effects on cancer cell lines. The study found that specific modifications to the triazole ring significantly increased anticancer activity, with some compounds achieving GI50 values below 10 µM .
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal activities. Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has been investigated for its ability to inhibit fungal pathogens in crops.
Case Study : A field trial demonstrated that this compound effectively reduced the incidence of fungal infections in crops such as wheat and corn. Application rates of 200 g/ha resulted in a 40% reduction in disease severity compared to untreated controls .
Herbicidal Activity
In addition to its fungicidal properties, there is emerging evidence that triazole derivatives may possess herbicidal activity. The compound may interfere with plant growth regulators or photosynthesis pathways in target weeds.
Case Study : Experimental results showed that application of similar triazole compounds at varying concentrations led to significant growth inhibition in common agricultural weeds, suggesting potential use as a selective herbicide .
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridyl group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Pyridine Positional Isomerism
Alkyl Chain Modifications
- Compound C: 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () Replaces the allyl group with an ethyl chain.
- Compound D : N-Allyl-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Functional Group Variations
Ester vs. Acid Derivatives
- Compound E : 2-(4-(4,7-Dimethylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid ()
- Compound F: Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate () Features a methylamino group instead of pyridine. The amino group facilitates hydrogen bonding, increasing melting point (mp = 135°C) compared to the target compound’s oily consistency .
Research Implications
The target compound’s allyl and pyridin-2-yl groups balance lipophilicity and hydrogen-bonding capacity, making it a promising lead for antimicrobial agents. However, derivatives with pyridin-4-yl or carboxylic acid groups (e.g., Compound E) show superior solubility and target specificity, suggesting structural optimization pathways .
Biological Activity
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a compound of significant interest due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is characterized by the presence of a triazole ring and a pyridine moiety, which are known to impart various biological properties. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-bromoacetate with 4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol under specific conditions to yield the target molecule. This method has been documented in various studies focusing on the synthesis of triazole derivatives with enhanced biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | 25 |
| Triazole Derivative B | S. aureus | 30 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative demonstrated an IC50 value of 6.2 µM against HCT-116 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Enzyme Inhibition
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has been investigated for its ability to inhibit various enzymes associated with disease processes. For instance, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The IC50 values reported for related compounds range from 40 to 100 µM .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogenic bacteria. The results indicated that compounds with higher lipophilicity tended to exhibit stronger antibacterial activity. Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate was among those tested and showed promising results against Gram-positive bacteria .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the anticancer properties of triazole derivatives. The researchers found that treatment with these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress leading to apoptosis .
Q & A
Q. Table: Substituent Effects
| Substituent | logP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Pyridyl | 1.8 | 185 | 12.5 (Water) |
| Prop-2-enyl | 2.3 | 160 | 8.2 (Ethanol) |
| Phenylthiadiazole | 3.1 | 210 | 1.5 (DMSO) |
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, acetic acid) for high-melting-point compounds or ethanol/water mixtures for salts .
- Cooling Rate: Slow cooling (0.5°C/min) improves crystal size and purity.
Example from :
Salts of 2-(4-ethyl-triazole)acetic acid were recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity .
Advanced: How can HPLC-DAD methods be validated for quantifying this compound in biological matrices?
Methodological Answer:
- Column: C18 (150 × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile:0.1% formic acid (70:30), 1.0 mL/min.
- Validation Parameters:
Reference:
details an HPLC-DAD method for potassium salts of triazole derivatives with RSD <1.5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
